(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid
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Overview
Description
The compound “US8609715, B-61” is a heteroarylcarboxylic acid ester derivative. It is known for its significant biological activity and has been studied extensively for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US8609715, B-61 typically involves the esterification of heteroarylcarboxylic acids. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and an alcohol, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of US8609715, B-61 involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
US8609715, B-61 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
US8609715, B-61 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: It has shown promise as a therapeutic agent in various preclinical studies.
Industry: US8609715, B-61 is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of US8609715, B-61 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine proteases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The compound also modulates downstream signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
US8609715, B-61 is unique among heteroarylcarboxylic acid ester derivatives due to its specific structural features and biological activity. Similar compounds include:
US9024044: Another heteroarylcarboxylic acid ester derivative with different biological targets.
US8609715, B-48: A related compound with similar enzyme inhibition properties but different potency.
US8609715, B-31: Another derivative with distinct chemical properties and applications .
In comparison, US8609715, B-61 stands out for its high affinity for certain enzyme targets and its potential therapeutic applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H20FN3O7S |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[3-[5-(4-carbamimidoyl-2-fluorophenoxy)carbonyl-3-methylthiophen-2-yl]propanoylamino]butanedioic acid |
InChI |
InChI=1S/C20H20FN3O7S/c1-9-6-15(20(30)31-13-3-2-10(18(22)23)7-11(13)21)32-14(9)4-5-16(25)24-12(19(28)29)8-17(26)27/h2-3,6-7,12H,4-5,8H2,1H3,(H3,22,23)(H,24,25)(H,26,27)(H,28,29)/t12-/m0/s1 |
InChI Key |
KUFWXCZSAUGMIW-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(SC(=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)F)CCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)F)CCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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